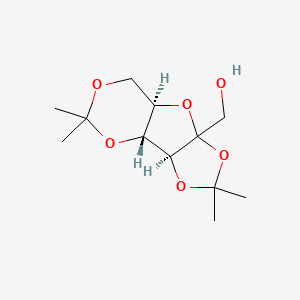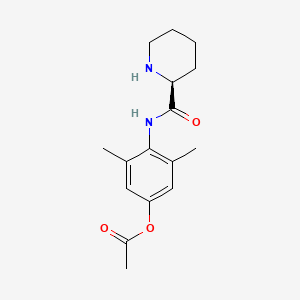![molecular formula C10H21N3 B587105 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine CAS No. 143411-75-0](/img/structure/B587105.png)
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is a heterocyclic organic compound with the molecular formula C₁₀H₂₁N₃. This compound is characterized by its bicyclic structure, which includes two nitrogen atoms. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine and methylamine with a suitable bicyclic precursor, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and real-time monitoring of reaction parameters. The use of catalysts and solvents is also optimized to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
類似化合物との比較
Similar Compounds
3,9-Diazabicyclo[3.3.1]nonan-7-amine: Lacks the ethyl and methyl substituents, resulting in different chemical and biological properties.
3-Ethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine: Similar structure but without the methyl group, affecting its reactivity and applications.
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine: Similar structure but without the ethyl group, leading to different interaction profiles with molecular targets.
Uniqueness
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its reactivity and allows for more diverse applications in research and industry.
特性
IUPAC Name |
3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-3-13-6-9-4-8(11)5-10(7-13)12(9)2/h8-10H,3-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJKRDRETXHFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC(CC(C1)N2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)







